Prfar

Allosteric regulation Enzyme kinetics Histidine biosynthesis

IGPS glutaminase assays fail without authentic PRFAR-generic nucleotide analogs cannot replicate its dual substrate/allosteric effector function. PRFAR (CAS 36244-86-7) is the only ligand that induces the essential ms-timescale conformational motions and long-range (>25 Å) allosteric communication required for IGPS activation. • 4,200- to 5,300-fold stimulation of IGPS glutaminase activity upon PRFAR binding; enzyme remains essentially inactive in its absence. • Induces specific HisF loop1 closure and a distinct hydrogen-bonding network at the loop1-fα1 junction unattainable by IGP, AICAR, or synthetic analogs. • Required reference state for NMR CPMG relaxation dispersion studies of V-type allostery and MD simulations of allosteric regulation. Supplied as a research-grade solid with verified identity. Inquire for bulk quantities and custom synthesis options.

Molecular Formula C15H25N5O15P2
Molecular Weight 577.33 g/mol
CAS No. 36244-86-7
Cat. No. B1208009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrfar
CAS36244-86-7
SynonymsN(1)-((5'-phosphoribulosyl)formimino)-5-aminoimidazo-4-carboxamide ribonucleotide
PRFAR
Molecular FormulaC15H25N5O15P2
Molecular Weight577.33 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)NC=NCC(=O)C(C(COP(=O)(O)O)O)O)C(=O)N
InChIInChI=1S/C15H25N5O15P2/c16-13(26)9-14(18-4-17-1-6(21)10(23)7(22)2-33-36(27,28)29)20(5-19-9)15-12(25)11(24)8(35-15)3-34-37(30,31)32/h4-5,7-8,10-12,15,22-25H,1-3H2,(H2,16,26)(H,17,18)(H2,27,28,29)(H2,30,31,32)/t7-,8-,10+,11-,12-,15-/m1/s1
InChIKeyBLKFNHOCHNCLII-GHVQHMAVSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PRFAR Chemical Identity and Biological Role


PRFAR (N(1)-((5′-phosphoribulosyl)formimino)-5-aminoimidazo-4-carboxamide ribonucleotide; CAS 36244-86-7) is an unusual nucleotide intermediate in the de novo histidine biosynthetic pathway [1]. It functions as both the native acceptor substrate and a potent allosteric effector for imidazole glycerol phosphate synthase (IGPS), a V-type allosteric enzyme that catalyzes the fifth step of histidine biosynthesis via a heterodimeric complex comprising the HisH glutaminase subunit and the HisF cyclase subunit [2][3]. The compound is produced enzymatically from the condensation of ATP and 5-phosphoribosyl-1-pyrophosphate (PRPP) through prior steps in the pathway, and is converted by IGPS to imidazole glycerol phosphate (IGP) and 5-aminoimidazole-4-carboxamide ribotide (AICAR) using ammonia generated from glutamine hydrolysis [2].

PRFAR Irreplaceability in IGPS Activation


Substitution of PRFAR with structurally related pathway intermediates or generic nucleotide analogs fails to replicate its unique allosteric activation profile due to the compound's specific dual function as both acceptor substrate and V-type allosteric effector. IGPS activity is strictly dependent on PRFAR binding; the enzyme remains essentially inactive in its absence [1]. While other molecules can bind the same acceptor site—including the reaction product IGP and the co-product AICAR—they elicit substantially weaker or negligible allosteric stimulation [2]. Furthermore, PRFAR binding induces specific conformational changes in the HisF subunit, including the closure of loop1 into a catalytically productive orientation and the establishment of a distinct hydrogen-bonding network at the loop1-fα1 junction, that cannot be recapitulated by product analogs or synthetic ligands [3]. The compound's ribulosyl phosphate moiety is essential for transducing the allosteric signal through reorientation of the conserved K258 residue, enabling ammonia passage through the (β/α)₈ barrel core over a distance of more than 25 Å [4]. Generic procurement of nucleotide-like compounds without verification of these specific functional and structural attributes risks experimental failure in allosteric coupling, enzyme kinetics, and protein dynamics investigations.

PRFAR Quantitative Comparative Evidence


Allosteric Stimulation vs. AICAR and IGP

PRFAR elicits substantially stronger allosteric stimulation of IGPS glutaminase activity compared to the reaction products AICAR and IGP when assayed under identical conditions in the Thermotoga maritima IGPS system [1].

Allosteric regulation Enzyme kinetics Histidine biosynthesis

Glutaminase Stimulation Across Species

PRFAR consistently produces glutaminase stimulation in the 4,200- to 5,300-fold range across phylogenetically diverse IGPS homologs, with Saccharomyces cerevisiae IGPS exhibiting 4,900-fold stimulation [1] and Thermotoga maritima IGPS exhibiting 5,300-fold stimulation [2] under comparable assay conditions. This cross-species consistency is not observed with other putative activators.

Allosteric regulation Comparative enzymology Glutamine amidotransferase

Temperature-Dependent Allosteric Activation vs. Apo

The allosteric activation capacity of PRFAR is strongly temperature-dependent, decreasing from 4,200-fold at 303 K to only 65-fold at 343 K in T. maritima IGPS, a reduction of ~98.5% in activation magnitude [1]. Concurrently, CPMG relaxation dispersion NMR experiments reveal that millisecond-timescale conformational flexibility in the apo enzyme increases substantially with temperature, approaching PRFAR-bound levels at 343 K, whereas PRFAR-bound enzyme flexibility remains relatively constant across the temperature range [1].

Protein dynamics Temperature-dependent allostery NMR spectroscopy

PRFAR-Induced Breathing Motion vs. Apo IGPS

Molecular dynamics simulations demonstrate that PRFAR binding to IGPS induces specific structural perturbations not observed in the apo enzyme, including the formation of a stabilizing hydrogen bond between residues fV17 and fG30 at the loop1-fα1 junction that extends the small two-stranded β-sheet [1]. Additionally, PRFAR binding increases the frequency of breathing motions between open and closed configurations of the HisF-HisH interface by a factor of 4 compared to the apo enzyme (4 transitions per 100 ns vs. 1 transition per 100 ns) [1].

Molecular dynamics Conformational change Allosteric pathways

Binding Specificity vs. Competitive Nucleotide Analogs

PRFAR is the native substrate that binds with high specificity to the HisF acceptor site of IGPS. Competitive inhibitors that are nucleotide substrate and product analogues can occupy this same site and upregulate the glutaminase active site over 30 Å away, but their binding does not support catalytic turnover [1]. The ribulosyl phosphate moiety of PRFAR is essential for transducing the allosteric signal through reorientation of the conserved K258 residue, a conformational switch at the base of the (β/α)₈ barrel that enables ammonia passage [1].

Ligand binding Competitive inhibition Substrate recognition

PRFAR-Dependent Millisecond Dynamics

PRFAR binding to IGPS induces a protein-wide enhancement of millisecond-timescale conformational motions that connect the two active sites separated by more than 25 Å [1]. CPMG relaxation dispersion experiments demonstrate that PRFAR binding stimulates ms timescale motions in IGPS that enhance its catalytic function, whereas apo IGPS exhibits substantially reduced ms flexibility [2]. The allosteric mechanism of IGPS is reliant on these millisecond conformational motions for efficient catalysis [1].

NMR relaxation dispersion Protein dynamics Allosteric networks

PRFAR Primary Research Applications


Enzymatic Activity and Kinetic Assays

PRFAR is the indispensable acceptor substrate and allosteric activator for measuring IGPS activity in steady-state kinetic assays. In the absence of PRFAR, IGPS exhibits negligible glutaminase activity [1]; upon PRFAR addition, glutaminase activity increases by 4,200- to 5,300-fold depending on species and temperature [2][3]. Researchers must include saturating PRFAR concentrations to assay the fully activated enzyme, and note that PRFAR's allosteric potency decreases sharply with increasing temperature (4,200-fold at 303 K vs. 65-fold at 343 K in T. maritima), necessitating careful temperature control during experimental design [3].

NMR Dynamics of V-Type Allostery

PRFAR binding induces protein-wide millisecond-timescale conformational motions in IGPS that are essential for long-range allosteric communication between the HisF and HisH active sites separated by >25 Å [1][3]. CPMG relaxation dispersion experiments reveal that these ms motions are enhanced in the PRFAR-bound state relative to the apo enzyme, and that apo and PRFAR-bound IGPS respond differently to temperature changes [3]. PRFAR is the required ligand for NMR dynamics investigations of V-type allostery; no analog reproduces the characteristic ms motion profile.

Molecular Dynamics of Allosteric Pathways

PRFAR-bound IGPS serves as the reference state for molecular dynamics studies of allosteric regulation. Simulations comparing apo and PRFAR-bound IGPS reveal that PRFAR binding increases the frequency of breathing motions between open and closed configurations by 4-fold (4 vs. 1 transitions per 100 ns) and induces specific structural changes including formation of the fV17-fG30 hydrogen bond at the loop1-fα1 junction [2]. These quantitative differences provide a benchmark for validating computational models of allostery and for designing mutants that disrupt specific allosteric pathways.

Antimicrobial Target Validation and Inhibitor Screening

IGPS is absent from mammals but essential in bacteria, fungi, and plants, making it a validated antimicrobial target [1]. PRFAR is required for establishing the fully activated enzyme state in high-throughput screening campaigns for IGPS inhibitors. Competitive inhibitors of the PRFAR binding site can upregulate the glutaminase active site over 30 Å away while blocking catalytic turnover, a mechanism that can be exploited for allosteric inhibitor development [4]. PRFAR-dependent assays enable the identification of both orthosteric and allosteric IGPS inhibitors with potential antibacterial or antifungal applications.

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